Cas no 35358-33-9 (cis-cyclobutane-1,2-diol)

Cis-cyclobutane-1,2-diol is a cyclic diol with significant applications in organic synthesis. It offers high purity and stability, facilitating its use in the preparation of complex organic molecules. Its unique cyclic structure provides enhanced reactivity, making it an effective intermediate for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
cis-cyclobutane-1,2-diol structure
cis-cyclobutane-1,2-diol structure
Product Name:cis-cyclobutane-1,2-diol
CAS No:35358-33-9
MF:C4H8O2
MW:88.1051216125488
MDL:MFCD30277657
CID:1470018
PubChem ID:13215602
Update Time:2025-10-16

cis-cyclobutane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2-Cyclobutanediol, cis-
    • cis-cyclobutane-1,2-diol
    • cis-1,2-cyclobutanediol
    • AKOS040806585
    • AT10951
    • MFCD30277657
    • MHPMXFUDCYMCOE-ZXZARUISSA-N
    • cis-1,2-Cyclobutandiol
    • (1R,2S)-cyclobutane-1,2-diol
    • (1S,2R)-cyclobutane-1,2-diol
    • 35358-33-9
    • MDL: MFCD30277657
    • Inchi: 1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4+
    • InChI Key: MHPMXFUDCYMCOE-ZXZARUISSA-N
    • SMILES: O[C@@H]1CC[C@@H]1O

Computed Properties

  • Exact Mass: 88.05244
  • Monoisotopic Mass: 88.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 45.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

cis-cyclobutane-1,2-diol Pricemore >>

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